molecular formula C22H21ClN2OS B2444924 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether CAS No. 339019-05-5

2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether

Cat. No.: B2444924
CAS No.: 339019-05-5
M. Wt: 396.93
InChI Key: ZUOIJQFQCPKBPG-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C22H21ClN2OS . It is also known by other names such as “2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline” and "2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline" .

Scientific Research Applications

Analogue-Based Design and Synthesis

2,3-Diaryl quinazolinones, including those with methyl sulfanyl/methyl sulfonyl substitutions similar to the compound , have been designed using analogue-based strategies. These compounds have been synthesized for biological evaluation, particularly focusing on their anti-inflammatory activity and gastric safety compared to traditional agents like indomethacin. Molecular docking analysis has been utilized to understand the binding interactions of these compounds with the COX-2 enzyme, suggesting the potential of quinazolinones as a template for new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

Biological Activity and Molecular Docking

New derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activity. Molecular docking analysis has been employed to understand the interactions with target proteins, highlighting the importance of this compound class in medicinal chemistry (Markosyan et al., 2015).

Structural Analysis and Pharmaceutical Potential

Detailed structural analysis through methods like X-ray crystallography and molecular dynamics simulation has been conducted on related quinazolinone derivatives. This comprehensive analysis aids in understanding the molecular interactions and potential pharmaceutical applications of these compounds, including their interactions with proteins like SHP2 (Wu et al., 2022).

Anticancer Activity

Amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared and evaluated for their potential cytotoxicity against cancer cell lines. This research has indicated significant anticancer activity for certain compounds, suggesting the relevance of these derivatives in cancer treatment (Nowak et al., 2015).

Safety and Hazards

Information regarding the safety and hazards of this compound was not found in the search results. For safety information, it’s best to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-6-12-18(13-7-15)26-21-19-4-2-3-5-20(19)24-22(25-21)27-14-16-8-10-17(23)11-9-16/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIJQFQCPKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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